![molecular formula C13H14F4O2 B13205188 {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol is a chemical compound characterized by the presence of a fluoro-substituted phenyl ring and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoro-Substituted Phenyl Group: This step involves the coupling of the fluoro-substituted phenyl group to the oxane ring. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Reduction to Form the Methanol Group: The final step involves the reduction of the intermediate compound to form the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: The fluoro-substituted phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohols or hydrocarbons.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to interact with these targets in a specific manner, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}ethanol
- {2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}propanol
Uniqueness
{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol is unique due to its specific combination of a fluoro-substituted phenyl group and an oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H14F4O2 |
|---|---|
Molecular Weight |
278.24 g/mol |
IUPAC Name |
[2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol |
InChI |
InChI=1S/C13H14F4O2/c14-11-4-3-8(6-10(11)13(15,16)17)12-9(7-18)2-1-5-19-12/h3-4,6,9,12,18H,1-2,5,7H2 |
InChI Key |
RGUIJYBLICISDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


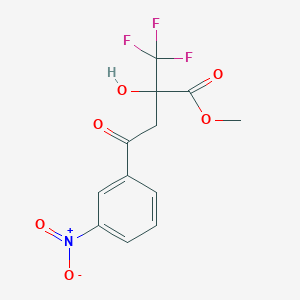
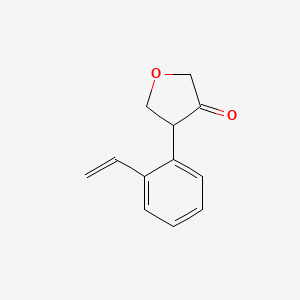
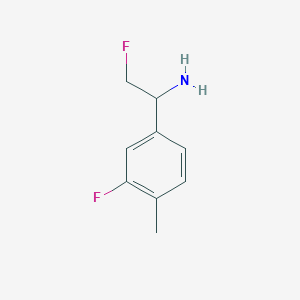
![tert-butyl N-[4-amino-2-(trifluoromethyl)butyl]carbamate](/img/structure/B13205118.png)



![9-Cyclopropyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13205134.png)
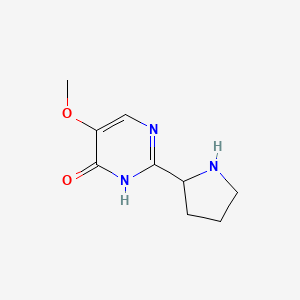
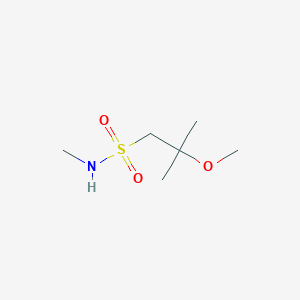
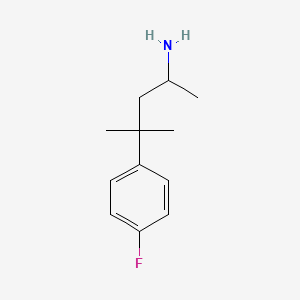
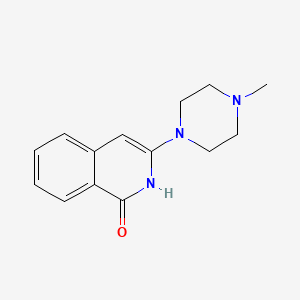
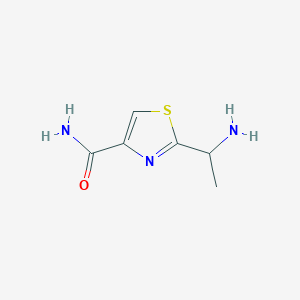
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
